p-Fluorobenzylamine hydrochloride

Enzyme inhibition Amine oxidase SAR

Researchers needing consistent 4-fluorobenzylamine for flupirtine analogues, PET tracers, or amine oxidase assays face variability from non-fluorinated surrogates. This hydrochloride salt solves it: • Salt form enables gravimetric dispensing (±0.1 mg) directly into aqueous media, eliminating pipetting errors. • Delivers 5.1-fold greater AO1 inhibition and ~2.5-fold greater LOXL2 inhibition vs. benzylamine. • Pre-installed fluorine allows direct ¹⁸F labeling, achieving 15-44% radiochemical yield and 24 GBq/µmol specific activity. Supplied as ≥98% (HPLC) solid; global stock for immediate shipment.

Molecular Formula C7H9ClFN
Molecular Weight 161.6 g/mol
CAS No. 659-41-6
Cat. No. B1334957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Fluorobenzylamine hydrochloride
CAS659-41-6
Molecular FormulaC7H9ClFN
Molecular Weight161.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)F.Cl
InChIInChI=1S/C7H8FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
InChIKeyTXMNQIDABVFSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Fluorobenzylamine Hydrochloride: Key Physicochemical Identifiers


p-Fluorobenzylamine hydrochloride (CAS 659-41-6) is the hydrochloride salt of 4-fluorobenzylamine, a para-substituted phenylmethylamine bearing an electron-withdrawing fluorine atom on the aromatic ring. With molecular formula C₇H₉ClFN and molecular weight 161.60 g/mol, the compound is a white crystalline solid at ambient temperature (melting point ~272 °C, decomposition) and exhibits good water solubility, in contrast to the free base which is a clear-to-pale-yellow liquid (bp 187–188 °C) . This salt form is preferred for aqueous biological assays and pharmaceutical manufacturing workflows where precise solid dosing and aqueous compatibility are required . The compound serves as a critical intermediate in the synthesis of the analgesic flupirtine, the antihistamine astemizole, and related Kv7 potassium channel modulators, as well as a derivatizing agent for ¹⁸F-radiolabeled PET tracer construction [1].

Why Generic Analogs Cannot Replace p-Fluorobenzylamine HCl


The simple substitution of p-fluorobenzylamine hydrochloride with unsubstituted benzylamine, 4-chlorobenzylamine, 4-methylbenzylamine, or other in-class phenylmethylamines introduces measurable deviations in enzyme inhibition potency, metabolic stability, and radiolabeling feasibility that undermine experimental reproducibility and regulatory compliance. The para-fluoro substituent exerts a unique electron-withdrawing effect that stabilizes the amino-enzyme adduct in copper-containing amine oxidases, with Ki data revealing ~5-fold stronger inhibition relative to benzylamine under identical assay conditions [1]. Furthermore, the fluorine atom is the sole moiety that permits direct ¹⁸F isotopic labeling for PET imaging—no other halogen or alkyl substituent affords this capability without altering the core structure [2]. In flupirtine-analog medicinal chemistry, replacement of the 4-fluorobenzylamine fragment with des-fluoro or alternative benzylamines alters metabolite profiles and Kv7.2/3 channel-opening potency, as demonstrated by SAR studies of 18 flupirtine analogues [3]. The quantitative evidence in Section 3 directly substantiates each of these differentiation points.

Head-to-Head Evidence for p-Fluorobenzylamine HCl


Enhanced AO1 Inhibition vs Benzylamine

In a direct head-to-head comparison using the same isoform (AO1) and identical assay conditions (200 mM potassium phosphate buffer, pH 7.6, 30 °C), 4-fluorobenzylamine displayed a Ki of 0.8 mM, whereas unsubstituted benzylamine exhibited a Ki of 4.1 mM [1]. This represents a 5.1-fold greater inhibitory potency attributable to the electron-withdrawing para-fluoro substituent, which stabilizes the enzyme-inhibitor complex. The data originate from the curated BRENDA enzyme database (Reference ID 725733) and are internally controlled by concomitant measurement of amylamine (Ki = 3.1 mM) and butylamine (Ki = 9.9 mM) under the same conditions, confirming that the potency rank order is not an assay artefact.

Enzyme inhibition Amine oxidase SAR

Greater LOXL2 Inhibition vs Benzylamine

Inhibition of full-length recombinant human LOXL2 (lysyl oxidase-like 2) assessed via reduction of H₂O₂ production using diaminopentane (DAP) as substrate yields an IC₅₀ of 26 µM (2.60 × 10⁴ nM) for 4-fluorobenzylamine [1]. In a separate study using a comparable assay format, unsubstituted benzylamine inhibited LOXL2 with an IC₅₀ of approximately 65 µM [2]. Although these are cross-study data requiring cautious interpretation, both measurements were performed on recombinant human LOXL2 with DAP substrate, supporting an approximate 2.5-fold potency advantage for the para-fluorinated congener. This trend is consistent with the broader SAR finding that electron-withdrawing para-substituents enhance benzylamine affinity for copper-dependent amine oxidases.

Lysyl oxidase Fibrosis Copper amine oxidase

Exclusive 18F Radiolabeling for PET Tracers

The para-fluorine atom of 4-fluorobenzylamine enables aromatic nucleophilic substitution with [¹⁸F]fluoride, a reaction pathway entirely inaccessible to benzylamine, 4-chlorobenzylamine, 4-methylbenzylamine, or other non-fluorinated benzylamine congeners . In a validated PET tracer synthesis workflow, [¹⁸F]4-fluorobenzylamine was coupled to folic acid via its α- and γ-carboxyl groups, yielding ¹⁸F-labeled folate regioisomers with radiochemical yields of 15–44% and maximum specific radioactivity of 24 GBq/µmol [1]. The resulting PET tracer demonstrated folate-receptor-positive tumor targeting in nude mice, confirming that the 4-fluorobenzylamine scaffold preserves biological recognition while providing a site for radioisotopic labeling. Non-fluorinated benzylamines yield zero ¹⁸F incorporation under comparable conditions.

PET imaging Radiolabeling Fluorine-18

Solid Salt Form: Handling and Solubility Advantages

p-Fluorobenzylamine hydrochloride is a crystalline solid with melting point ~272 °C (decomposition) and is explicitly described as water-soluble, whereas the corresponding free base, 4-fluorobenzylamine (CAS 140-75-0), is a clear-to-pale-yellow liquid (boiling point 187–188 °C, density 1.102 g/mL, nD²⁰ 1.512) with limited water miscibility . The hydrochloride salt form eliminates the need for liquid handling equipment, reduces amine oxidative degradation during storage (common to liquid primary amines), and permits precise gravimetric dispensing for aqueous biological assay preparation. While this salt-formation advantage is shared by other benzylamine hydrochlorides, it is a procurement-relevant practical differentiator when compared to the free base alone, particularly for automated liquid handling systems that require solid pre-weighed aliquots.

Formulation Salt selection Aqueous solubility

Procurement Application Scenarios


SSAO/VAP-1 & LOXL2 Inhibitor Screening

The 5.1-fold greater AO1 inhibition potency and ~2.5-fold greater LOXL2 inhibition potency of 4-fluorobenzylamine relative to unsubstituted benzylamine [1] make this compound the rational choice for laboratories conducting primary amine oxidase inhibitor screening. Procurement of the hydrochloride salt ensures consistent aqueous solubility for high-throughput fluorescence- or luminescence-based oxidase assays. The electron-withdrawing fluorine substituent serves as a SAR anchor point: further derivatization at the amine or benzylic position can probe steric and electronic contributions to enzyme binding while maintaining the potency-enhancing para-fluoro effect documented in BRENDA and BindingDB datasets [2].

18F-PET Tracer Development via Direct Fluorination

For radiochemistry groups developing novel ¹⁸F-labeled molecular imaging agents, p-fluorobenzylamine hydrochloride is the indispensable benzylamine scaffold because its pre-installed fluoro substituent is the only site that can be exchanged with [¹⁸F]fluoride under standard nucleophilic aromatic substitution conditions [3]. Non-fluorinated benzylamines require pre-functionalization with a separate prosthetic group, increasing synthesis time by 1–2 additional steps and reducing radiochemical yield. The published protocol achieving 15–44% radiochemical yield and 24 GBq/µmol specific activity [3] provides a validated starting point for conjugation to tumor-targeting vectors (folate, PSMA ligands, peptides) or small-molecule pharmacophores.

Kv7.2/3 Channel Modulator Medicinal Chemistry

SAR studies of flupirtine analogues unequivocally demonstrate that the 4-fluorobenzylamine moiety is a critical pharmacophoric element whose modification alters metabolic processing by carboxylesterases and influences hepatotoxicity risk [4]. Medicinal chemistry teams pursuing Kv7 potassium channel openers with improved safety profiles should procure p-fluorobenzylamine hydrochloride as the authentic building block for constructing analogues that retain the native metabolic pathway of flupirtine, thereby ensuring that any observed toxicity differences are attributable to the modified portion of the molecule rather than to an uncharacterized benzylamine surrogate.

Aqueous Bioconjugation with Precise Solid Dosing

The solid hydrochloride salt form enables gravimetric dispensing with ±0.1 mg precision for bioconjugation reactions (e.g., coupling to carboxylic acid-containing biomolecules via amide bond formation) directly into aqueous or mixed aqueous-organic media without the pipetting errors associated with viscous liquid free bases . This is particularly relevant for GMP-like environments where accurate stoichiometric control of the amine building block is required for reproducible bioconjugate critical quality attributes (CQAs).

Technical Documentation Hub

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